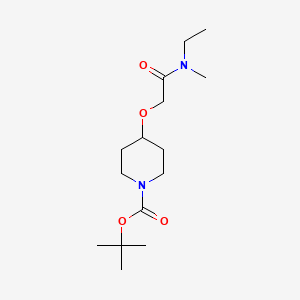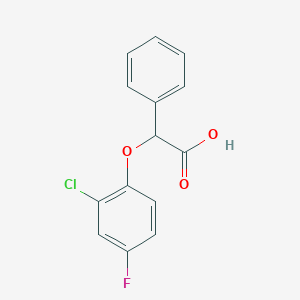
2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Overview
Description
“2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is a chemical compound with the molecular formula C9H8ClFO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid” consists of a phenylacetic acid moiety linked to a chloro-fluorophenoxy group . The InChI code for this compound is 1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is a solid substance at room temperature . It has a molecular weight of 218.61 .Scientific Research Applications
Sorption to Soil and Organic Matter
Studies have shown that phenoxy herbicides like 2,4-D, which share structural similarities with 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, exhibit significant sorption to soil, organic matter, and minerals. This sorption is influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides, suggesting potential environmental interactions relevant for the management and mitigation of pollution from such compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Effects of Related Compounds
Chlorogenic acid (CGA), a phenolic acid found in many plants, exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Although CGA is structurally distinct from 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, the study of such phenolic compounds illuminates the broad potential of phenolic acids in biomedical applications (Naveed et al., 2018).
Environmental Behavior and Photodegradation
Phenoxy acids, due to their high solubility in water and low soil absorption, are prone to transportation into aquatic environments. Their concentrations in water can be effectively reduced by processes such as hydrolysis, biodegradation, and photodegradation. This knowledge is essential for understanding the environmental fate of similar compounds and developing methods for their removal from the environment (Muszyński, Brodowska, & Paszko, 2019).
Genotoxicity and Environmental Safety
A review of the genotoxicity of 4-Chloro-2-methylphenoxyacetic acid (MCPA), a compound with structural similarities to 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, suggests that it is not genotoxic in vivo, based on a range of assays. This indicates the potential for environmental and health safety considerations in the use and management of such chemicals (Elliott, 2005).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNHAANTYEWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



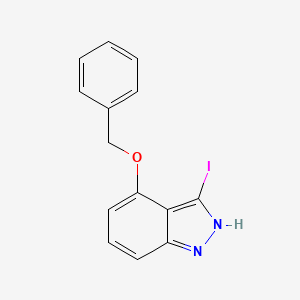
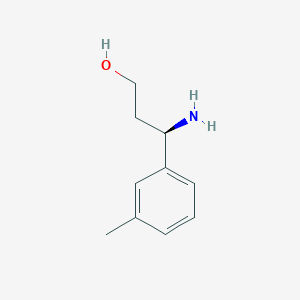
![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)
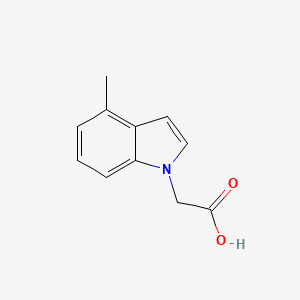
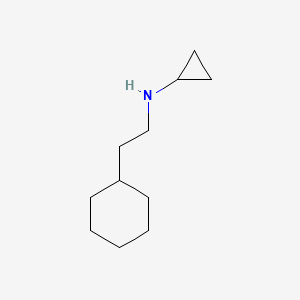
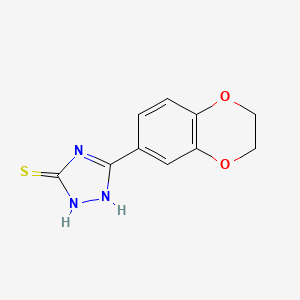
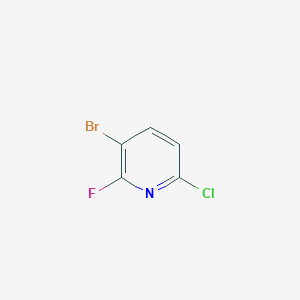
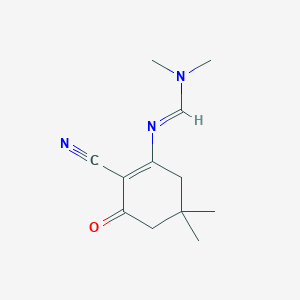
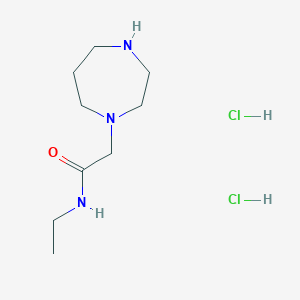
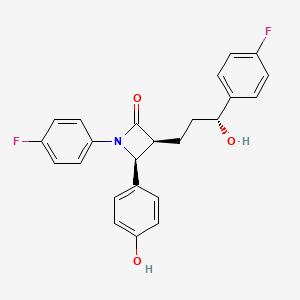

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
